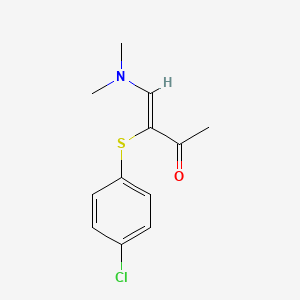
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one, more commonly known as Z-CPSDMAB, is a synthetic compound that has been used in numerous scientific research applications. It is a synthetic analog of the naturally occurring compound, (Z)-3-(4-chlorophenyl)sulfanyl-4-hydroxybut-3-en-2-one (Z-CPSHOB), and is a member of the sulfonylurea class of compounds. Z-CPSDMAB has been studied extensively for its ability to act as an agonist of the ligand-gated ion channel, the NMDA receptor. It has also been used in numerous laboratory experiments to study the structure and function of the NMDA receptor and other ion channels.
Applications De Recherche Scientifique
GPR14/Urotensin-II Receptor Agonism
One significant application of a compound structurally similar to (Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one is its role as a nonpeptidic agonist of the urotensin-II receptor. The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) showed potent activity at the human UII receptor, indicating its potential as a pharmacological research tool and a prospective drug lead (Croston et al., 2002).
Nonlinear Optical Properties
Another application is in the field of nonlinear optical materials. A compound with a similar structure demonstrated a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential in optical device applications, such as optical limiters (Rahulan et al., 2014).
Antimelanoma Potential
The compound 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a derivative with a similar structure, was synthesized as a potential bifunctional antimelanoma agent. It showed significant cytotoxic activity against B16F1 murine melanoma cells, suggesting its use in cancer research (Ruzza et al., 2009).
Chemiluminescence in Dioxetanes
A related research explored sulfanyl-substituted bicyclic dioxetanes, demonstrating that base-induced decomposition of these dioxetanes in certain conditions could emit light, potentially making them useful in chemical analysis and bioimaging applications (Watanabe et al., 2010).
Propriétés
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJFBFGCLHJJI-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)
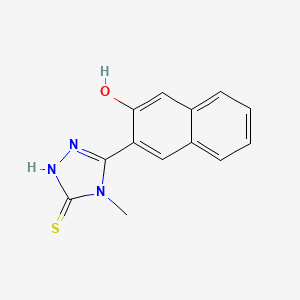
![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)

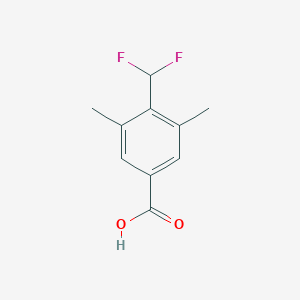
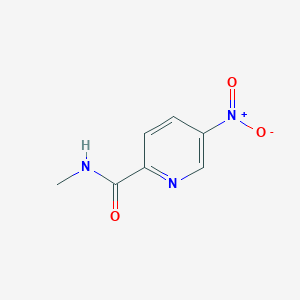
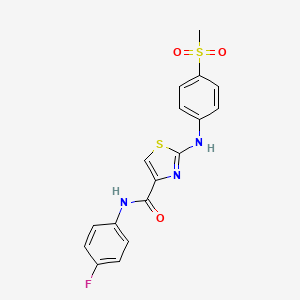
![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)
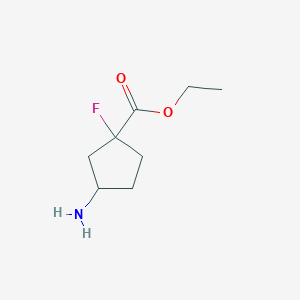
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)

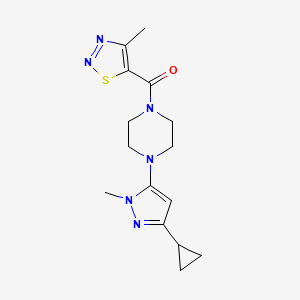
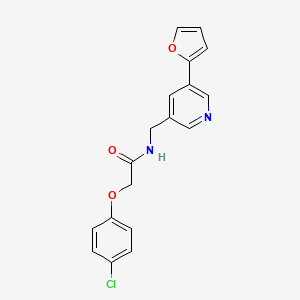
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)
